molecular formula C18H17F3N2O3 B7477019 4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol

4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol

Cat. No. B7477019
M. Wt: 366.3 g/mol
InChI Key: CJNSUPXEVFCNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MitoQ, which is a mitochondria-targeted antioxidant that has been shown to have a wide range of beneficial effects on the human body.

Mechanism of Action

MitoQ is a mitochondria-targeted antioxidant that accumulates in the inner mitochondrial membrane, where it acts as a scavenger for reactive oxygen species (ROS) and protects the mitochondria from oxidative damage. MitoQ also enhances the activity of the electron transport chain, which leads to increased ATP production and improved mitochondrial function.
Biochemical and Physiological Effects:
MitoQ has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular energy production. MitoQ has also been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications for various diseases.

Advantages and Limitations for Lab Experiments

MitoQ has several advantages as a research tool, including its ability to target mitochondria specifically and its antioxidant properties. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment to study mitochondrial function.

Future Directions

There are several potential future directions for research on MitoQ. One area of interest is its potential as a therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. Another area of interest is its potential as a research tool for studying mitochondrial function and oxidative stress. Additionally, further optimization of the synthesis method for MitoQ could lead to improved yields and purity of the compound.

Synthesis Methods

The synthesis of MitoQ involves the reaction of 4-hydroxybenzaldehyde with 2-morpholino-5-trifluoromethylbenzylamine to form the Schiff base intermediate, which is then reduced with sodium borohydride to produce MitoQ. This synthesis method has been extensively studied and optimized to obtain high yields and purity of the compound.

Scientific Research Applications

MitoQ has been widely studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties that protect mitochondria from oxidative damage, which is linked to various diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. MitoQ has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

4-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)13-2-4-16(23-5-7-26-8-6-23)15(9-13)22-11-12-1-3-14(24)10-17(12)25/h1-4,9-11,24-25H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSUPXEVFCNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol

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